molecular formula C13H18N2O2 B6260106 6-amino-2-(3-hydroxy-3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one CAS No. 1522471-57-3

6-amino-2-(3-hydroxy-3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B6260106
CAS No.: 1522471-57-3
M. Wt: 234.3
InChI Key:
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Description

6-amino-2-(3-hydroxy-3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolones. Isoindolones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-(3-hydroxy-3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the condensation of an appropriate amine with a phthalic anhydride derivative, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-(3-hydroxy-3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert ketones or aldehydes to alcohols.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

6-amino-2-(3-hydroxy-3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-amino-2-(3-hydroxy-3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-2-(3-hydroxy-3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an amino group and a hydroxy-methylbutyl side chain makes it particularly versatile in various chemical reactions and applications.

Properties

CAS No.

1522471-57-3

Molecular Formula

C13H18N2O2

Molecular Weight

234.3

Purity

95

Origin of Product

United States

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